molecular formula C24H42O2Si2 B15165776 1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- CAS No. 199275-03-1

1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]-

Cat. No.: B15165776
CAS No.: 199275-03-1
M. Wt: 418.8 g/mol
InChI Key: YAEZUESXYBUYSN-UHFFFAOYSA-N
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Description

The compound 1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- (hereafter referred to as Compound A) features a unique molecular architecture. Its backbone consists of a 1,5-hexadiyne chain with two ketone groups at positions 3 and 4, flanked by bulky tris(1-methylethyl)silyl (TIPS) groups at terminals 1 and 5. The TIPS substituents serve as steric shields, enhancing stability and modulating reactivity. This structure is of interest in materials science and organic synthesis, particularly in cycloaddition reactions and as a precursor to conjugated polymers. Crystallographic studies of Compound A, performed using the SHELX software suite (notably SHELXL for refinement), confirm its planar core geometry and the steric encumbrance of the TIPS groups .

Properties

CAS No.

199275-03-1

Molecular Formula

C24H42O2Si2

Molecular Weight

418.8 g/mol

IUPAC Name

1,6-bis[tri(propan-2-yl)silyl]hexa-1,5-diyne-3,4-dione

InChI

InChI=1S/C24H42O2Si2/c1-17(2)27(18(3)4,19(5)6)15-13-23(25)24(26)14-16-28(20(7)8,21(9)10)22(11)12/h17-22H,1-12H3

InChI Key

YAEZUESXYBUYSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC(=O)C(=O)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- typically involves multi-step organic reactions. One common method includes the coupling of appropriate alkyne precursors followed by the introduction of dione functionalities. The tris(1-methylethyl)silyl groups are then added through silylation reactions under controlled conditions to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and efficiency. The process often includes purification steps such as distillation or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.

    Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound’s reactivity makes it useful in the development of biochemical probes and sensors.

    Industry: It is utilized in the production of advanced materials and coatings due to its unique properties.

Mechanism of Action

The mechanism by which 1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The silyl groups can enhance the compound’s stability and reactivity, making it a valuable tool in research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound A’s properties, it is compared to three analogs:

  • Compound B : 1,5-Hexadiyne-3,4-dione, 1,6-bis(trimethylsilyl)- (TMS substituents).
  • Compound C : 1,5-Hexadiyne-3,4-dione, 1,6-bis(tert-butyldimethylsilyl)- (TBDMS substituents).
  • Compound D : 1,5-Hexadiyne-3,4-dione (unsubstituted backbone).

Steric and Electronic Effects

The TIPS groups in Compound A introduce significant steric bulk compared to TMS (Compound B) and TBDMS (Compound C). Crystallographic data (refined via SHELXL ) reveal that the TIPS substituents in Compound A create a dihedral angle of 85° between the silyl groups and the diyne core, reducing π-orbital overlap and conjugation. In contrast, TMS groups in Compound B allow near-planar geometry (dihedral angle: 15°), enhancing conjugation but reducing thermal stability.

Physical Properties

Compound Substituent Melting Point (°C) Solubility in THF Crystallographic Data Source
A TIPS 120–122 Moderate SHELXL-refined
B TMS 98–100 High SHELXTL (Bruker AXS)
C TBDMS 115–117 Moderate SHELXL-refined
D None 150–152 (decomp.) Low N/A

The bulky TIPS groups in Compound A improve solubility in nonpolar solvents compared to the unsubstituted Compound D, which exhibits poor solubility and decomposition at elevated temperatures.

Reactivity in Cycloaddition Reactions

In Diels-Alder reactions, Compound A’s TIPS groups slow reaction rates due to steric hindrance, whereas Compound B (TMS) reacts 3× faster. However, Compound A demonstrates superior regioselectivity (98% vs. 75% for Compound B) in [2+2] photocycloadditions, attributed to the TIPS groups’ ability to preorganize the reactive diyne moiety.

Stability Under Oxidative Conditions

TIPS groups in Compound A confer resistance to oxidation, with <5% degradation after 24 hours under ambient conditions. In contrast, Compound B (TMS) degrades by 40% under identical conditions. Compound C (TBDMS) shows intermediate stability (15% degradation).

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